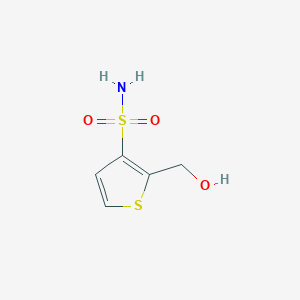

2-(Hydroxymethyl)thiophene-3-sulfonamide

Descripción general

Descripción

2-(Hydroxymethyl)thiophene-3-sulfonamide is an organic compound with the molecular formula C5H7NO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)thiophene-3-sulfonamide typically involves the sulfonation of thiophene derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of thiophene with chlorosulfonic acid to form thiophene-3-sulfonyl chloride, which is then reacted with formaldehyde and ammonia to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(Hydroxymethyl)thiophene-3-sulfonamide can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonamide group can be reduced to form thiophene-3-sulfonic acid.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include thiophene-3-sulfonic acid, various substituted thiophene derivatives, and other functionalized thiophene compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(Hydroxymethyl)thiophene-3-sulfonamide is C₅H₇NO₃S₂, with a molecular weight of approximately 193.24 g/mol. The compound features a thiophene ring, a hydroxymethyl group, and a sulfonamide functional group. These structural components contribute to its reactivity and biological activity.

Antimicrobial and Antiviral Properties

Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial and antiviral properties. These compounds have demonstrated inhibitory effects against various pathogens, making them promising candidates for drug development. The sulfonamide group enhances the compound's biological activity by facilitating interactions with biological targets, such as enzymes involved in pathogen metabolism.

Anti-inflammatory Effects

Thiophene derivatives are also recognized for their anti-inflammatory properties. Studies suggest that compounds like this compound could be explored for treating inflammatory diseases due to their ability to modulate inflammatory pathways.

Potential in Cancer Treatment

The compound's structural similarity to other thiophene derivatives known for their anticancer activities suggests that it may possess similar properties. Ongoing research aims to characterize its efficacy against various cancer cell lines.

Dye Synthesis

Recent studies have focused on synthesizing new dyes incorporating thiophene and sulfonamide groups for textile applications. These dyes not only provide vibrant colors but also exhibit antibacterial properties, making them suitable for use in materials that require antimicrobial characteristics .

Synthetic Routes

Several synthetic methods can be employed to produce this compound, highlighting its accessibility for further derivatization:

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Utilizes the electron-rich nature of the thiophene ring for functionalization. |

| Nucleophilic Reactions | The sulfonamide group can participate in nucleophilic substitutions, allowing for diverse modifications. |

| Oxidative Sulfamidation | Enables the synthesis of related N-heterocycles, expanding the scope of potential derivatives. |

Case Studies and Research Findings

- Molecular Docking Studies : Preliminary studies using molecular docking techniques suggest that this compound may interact effectively with carbonic anhydrases, which are crucial in various physiological processes. This interaction could lead to novel therapeutic applications targeting metabolic disorders.

- Antibacterial Activity Evaluation : A study evaluated the antibacterial efficacy of related thiophene derivatives against common bacterial strains, providing insights into the potential effectiveness of this compound in clinical settings .

Mecanismo De Acción

The mechanism of action of 2-(Hydroxymethyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-3-sulfonamide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

2-Methylthiophene-3-sulfonamide: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties.

Thiophene-2-sulfonamide: The sulfonamide group is positioned differently on the thiophene ring, which can influence its chemical behavior.

Uniqueness

2-(Hydroxymethyl)thiophene-3-sulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group on the thiophene ring

Actividad Biológica

Structural Characteristics

The compound's structure includes:

- A thiophene ring , which is known for its electron-rich nature, allowing for electrophilic aromatic substitution.

- A hydroxymethyl group , which can be oxidized to form sulfonic acid derivatives.

- A sulfonamide functional group , which is known for its biological activity, particularly as an enzyme inhibitor.

1. Antimicrobial Properties

Thiophene derivatives have historically demonstrated significant antimicrobial activity. 2-(Hydroxymethyl)thiophene-3-sulfonamide may exhibit similar properties, as suggested by the activities of related compounds. For instance, some thiophene derivatives have shown effectiveness against various pathogens, indicating potential for development as antimicrobial agents .

2. Antiviral and Anticancer Activity

Research on similar compounds has highlighted their antiviral and anticancer properties. For example, thiophene derivatives have been tested against multiple viruses and cancer cell lines with promising results. In vitro studies indicate that compounds with thiophene moieties can inhibit viral replication and exhibit cytotoxic effects against cancer cells .

Table 1: Summary of Biological Activities of Thiophene Derivatives

3. Anti-inflammatory Effects

Thiophene compounds have also been noted for anti-inflammatory activity. Some studies suggest that they can inhibit nitric oxide production in stimulated cells, which is a critical factor in the inflammatory response .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme inhibition : The sulfonamide group may interact with enzymes such as carbonic anhydrases or proteases involved in various physiological processes.

- Molecular docking studies : These could elucidate binding affinities and interactions with specific biological targets, providing insights into its therapeutic potential.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds provide valuable insights:

- A study on novel thiophene derivatives showed significant antiviral effects against multiple virus strains, achieving over 50% viral reduction in assays .

- Another investigation highlighted the anticancer efficacy of sulfonamide derivatives against HepG2 and MCF-7 cell lines, demonstrating IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Future Directions

The exploration of this compound's biological activity presents numerous opportunities:

- Further synthesis and modification : Developing analogs may enhance specific biological activities or reduce toxicity.

- In vivo studies : Animal models could provide critical data on pharmacokinetics and therapeutic efficacy.

- Clinical trials : If initial findings are promising, advancing to human trials could validate the compound's therapeutic potential.

Propiedades

IUPAC Name |

2-(hydroxymethyl)thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2,7H,3H2,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODNYCRFXITGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558075 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107142-08-5 | |

| Record name | 2-(Hydroxymethyl)thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.